(R)-Methylprolylglycinate
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Overview
Description
®-Methylprolylglycinate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is an amino acid derivative, specifically a glycine ester, and is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methylprolylglycinate typically involves the esterification of ®-Methylproline with glycine. This process can be carried out using various esterification techniques, including Fischer esterification, where an alcohol reacts with an acid in the presence of a catalyst, usually sulfuric acid. The reaction conditions often require refluxing the reactants in an organic solvent such as methanol or ethanol.
Industrial Production Methods: On an industrial scale, the production of ®-Methylprolylglycinate may involve more efficient and scalable methods such as enzymatic synthesis. Enzymes like lipases can catalyze the esterification process under milder conditions, offering higher selectivity and yield. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-Methylprolylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
®-Methylprolylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Methylprolylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. Its chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The compound can modulate various biochemical pathways, including those involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
(S)-Methylprolylglycinate: The enantiomer of ®-Methylprolylglycinate, with different stereochemistry and potentially different biological activity.
Prolylglycine: A related compound without the methyl group, used in similar applications.
Methylglycinate: Another related compound, differing in the amino acid component.
Uniqueness: ®-Methylprolylglycinate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in various applications, from drug development to industrial processes.
Properties
Molecular Formula |
C8H14N2O3 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 2-[[(2R)-pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,10,12)/t6-/m1/s1 |
InChI Key |
QDBAGUYLJBESHO-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H]1CCCN1 |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
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